molecular formula C24H30O2 B14352690 Ethanedione, bis(4-pentylphenyl)- CAS No. 96355-58-7

Ethanedione, bis(4-pentylphenyl)-

Cat. No.: B14352690
CAS No.: 96355-58-7
M. Wt: 350.5 g/mol
InChI Key: GRLONXVTQZUPMU-UHFFFAOYSA-N
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Description

. This compound belongs to the class of diketones, characterized by the presence of two carbonyl groups (C=O) within its structure. It is a derivative of benzil, where the phenyl groups are substituted with pentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanedione, bis(4-pentylphenyl)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-pentylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired diketone . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of Ethanedione, bis(4-pentylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanedione, bis(4-pentylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Ethanedione, bis(4-pentylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanedione, bis(4-pentylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone structure allows it to participate in redox reactions, potentially affecting cellular processes such as oxidative stress and signal transduction . Additionally, its aromatic rings may interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Properties

CAS No.

96355-58-7

Molecular Formula

C24H30O2

Molecular Weight

350.5 g/mol

IUPAC Name

1,2-bis(4-pentylphenyl)ethane-1,2-dione

InChI

InChI=1S/C24H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(25)24(26)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3

InChI Key

GRLONXVTQZUPMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CCCCC

Origin of Product

United States

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